molecular formula C6H20N2Na8O12P4+8 B12675134 Octasodium (ethylenebis(nitrilobis(methylene))tetrakisphosphonate) CAS No. 57956-19-1

Octasodium (ethylenebis(nitrilobis(methylene))tetrakisphosphonate)

Cat. No.: B12675134
CAS No.: 57956-19-1
M. Wt: 620.04 g/mol
InChI Key: WKPRVZVRUSIOKY-UHFFFAOYSA-N
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Description

Octasodium (ethylenebis(nitrilobis(methylene))tetrakisphosphonate) is a chemical compound with the molecular formula C6H12N2O12P4.8Na. It is commonly used as a chelating agent and scale inhibitor in various industrial applications. The compound is known for its ability to bind metal ions, making it useful in water treatment, detergents, and other applications where metal ion control is essential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octasodium (ethylenebis(nitrilobis(methylene))tetrakisphosphonate) typically involves the reaction of ethylenediamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired phosphonate groups. The process involves multiple steps, including the formation of intermediate compounds, which are then further reacted to produce the final product .

Industrial Production Methods

In industrial settings, the production of octasodium (ethylenebis(nitrilobis(methylene))tetrakisphosphonate) is scaled up using large reactors and optimized reaction conditions. The process involves the careful control of temperature, pH, and reactant concentrations to maximize yield and purity. The final product is typically purified through filtration and crystallization processes to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Octasodium (ethylenebis(nitrilobis(methylene))tetrakisphosphonate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The primary products formed from the reactions of octasodium (ethylenebis(nitrilobis(methylene))tetrakisphosphonate) include metal-phosphonate complexes, hydrolyzed phosphonate derivatives, and oxidized or reduced forms of the compound .

Scientific Research Applications

Octasodium (ethylenebis(nitrilobis(methylene))tetrakisphosphonate) has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of octasodium (ethylenebis(nitrilobis(methylene))tetrakisphosphonate) primarily involves its ability to bind metal ions through its phosphonate groups. This binding prevents the metal ions from participating in unwanted reactions, thereby inhibiting scale formation and other undesirable processes. The compound’s molecular targets include metal ions such as calcium, magnesium, and iron, which are commonly found in water and other industrial systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Octasodium (ethylenebis(nitrilobis(methylene))tetrakisphosphonate) is unique in its ability to form highly stable complexes with metal ions, making it particularly effective in applications requiring long-term metal ion control. Its multiple phosphonate groups provide strong and specific binding, which is advantageous in various industrial and research settings .

Properties

CAS No.

57956-19-1

Molecular Formula

C6H20N2Na8O12P4+8

Molecular Weight

620.04 g/mol

IUPAC Name

octasodium;[2-[bis(phosphonomethyl)amino]ethyl-(phosphonomethyl)amino]methylphosphonic acid

InChI

InChI=1S/C6H20N2O12P4.8Na/c9-21(10,11)3-7(4-22(12,13)14)1-2-8(5-23(15,16)17)6-24(18,19)20;;;;;;;;/h1-6H2,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);;;;;;;;/q;8*+1

InChI Key

WKPRVZVRUSIOKY-UHFFFAOYSA-N

Canonical SMILES

C(CN(CP(=O)(O)O)CP(=O)(O)O)N(CP(=O)(O)O)CP(=O)(O)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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